DBCO-C2-PEG4-amine

Solubility Bioconjugation PEGylation

For PROTAC and ADC programs demanding optimal aqueous solubility and flexible reach, DBCO-C2-PEG4-amine provides a critical advantage. Its PEG4 spacer extends end-to-end distance to ~14-16 Å—twice that of PEG2 analogs—enforcing the ternary complex geometry needed for efficient ubiquitination when binding pockets are separated. Unlike shorter PEG variants, PEG4 imparts water solubility, enabling bioconjugation in aqueous media and reducing particle aggregation in nanoparticle modifications. The DBCO group permits copper-free SPAAC with azide partners, while the terminal amine couples to carboxyls or activated esters. At 523.63 g/mol, this linker adds just enough hydrophilicity without excess bulk—ideal for compact ADC payloads and multifunctional probes. Available from stock with ambient shipping.

Molecular Formula C32H41N3O8
Molecular Weight 595.7 g/mol
Cat. No. B8104286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-C2-PEG4-amine
Molecular FormulaC32H41N3O8
Molecular Weight595.7 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOC(=O)CCOCCOCCOCCOCCN
InChIInChI=1S/C32H41N3O8/c33-14-17-40-20-22-42-24-23-41-21-19-39-16-13-32(38)43-18-15-34-30(36)11-12-31(37)35-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)35/h1-8H,11-25,33H2,(H,34,36)
InChIKeyRIRGWQMNOCGPGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-C2-P2-amine (DBCO-PEG2-Amine) for Copper-Free Click Chemistry and PROTAC Synthesis: A Comparative Procurement Guide


DBCO-C2-P2-amine, commonly cataloged as DBCO-PEG2-amine, is a heterobifunctional linker comprising a dibenzocyclooctyne (DBCO) group, a short diethylene glycol (PEG2) spacer, and a primary amine terminus [1]. This architecture enables strain-promoted azide–alkyne cycloaddition (SPAAC) with azide-functionalized molecules without the cytotoxic copper catalysts required in traditional click chemistry . The compound's dual reactivity—DBCO for bioorthogonal conjugation and amine for amide coupling with carboxyls or activated esters—makes it a foundational building block for bioconjugation, PROTAC (proteolysis-targeting chimera) development, and targeted delivery systems . With a molecular weight of 435.52 g/mol and a LogP of 0.8, it occupies a strategic intermediate position between non-PEGylated DBCO-amine and longer PEG variants [1].

Why DBCO-C2-P2-amine Cannot Be Replaced by Other DBCO-PEG-Amine Variants in Critical Applications


DBCO-PEG-amine linkers are not interchangeable commodities; the PEG spacer length directly governs aqueous solubility, molecular flexibility, and the spatial reach between conjugated entities [1]. In PROTAC design, linker length is a critical determinant of ternary complex formation and degradation efficiency, with optimal lengths reported to range from 12 to over 20 carbons [2]. Systematic variation of PEG chain length enables fine-tuning of these parameters, and arbitrary substitution with a longer (e.g., PEG4) or shorter (e.g., PEG1) spacer risks compromising conjugate performance, solubility, or synthetic tractability [1]. The quantitative evidence below delineates precisely where DBCO-C2-P2-amine (PEG2) provides a differentiated, measurable advantage over its closest in-class analogs.

Quantitative Differentiation of DBCO-C2-P2-amine Against Closest Analogs: Solubility, Hydrophilicity, and PROTAC Linker Length


Aqueous Solubility Comparison: DBCO-C2-P2-amine (PEG2) vs. DBCO-C2-PEG4-amine (PEG4)

DBCO-C2-P2-amine (PEG2) demonstrates a distinct solubility profile compared to its longer PEG4 counterpart. Vendor specifications indicate that DBCO-C2-P2-amine is soluble in DMSO, DCM, and DMF, with its hydrophilic PEG2 spacer increasing water compatibility, but it is not explicitly listed as water-soluble [1]. In contrast, DBCO-PEG4-amine is consistently reported as 'soluble in water' and exhibits enhanced aqueous solubility due to its extended tetraethylene glycol chain [2][3]. This difference in aqueous solubility is a key procurement consideration for applications requiring direct dissolution in biological buffers without organic co-solvents.

Solubility Bioconjugation PEGylation

Molecular Weight and Hydrophilicity: DBCO-C2-P2-amine (PEG2) vs. DBCO-PEG1-amine and DBCO-PEG4-amine

The molecular weight and predicted LogP values of DBCO-PEG-amine series scale predictably with PEG length, offering users a tunable parameter for conjugate design. DBCO-C2-P2-amine (PEG2) has a molecular weight of 435.52 g/mol and a LogP of 0.8 [1]. This places it between DBCO-PEG1-amine (MW: 391.46 g/mol, LogP not explicitly reported but expected higher due to shorter PEG) [2] and DBCO-PEG4-amine (MW: 523.63 g/mol, LogP expected lower due to increased hydrophilicity) . The intermediate LogP of DBCO-C2-P2-amine reflects a balance between hydrophobic DBCO character and PEG-mediated hydrophilicity, which may influence cell permeability and non-specific binding in biological systems [3].

Molecular Weight Hydrophilicity LogP

PROTAC Linker Length: DBCO-C2-P2-amine (PEG2) Enables Shorter, More Rigid Conjugates than PEG4 Analogs

In PROTAC design, linker length is a critical determinant of ternary complex formation and degradation efficiency. The PEG2 spacer in DBCO-C2-P2-amine provides an end-to-end distance of approximately 7-9 Å (estimated from two ethylene glycol units), significantly shorter than the ~14-16 Å provided by a PEG4 spacer . This shorter linker may be advantageous when targeting proteins with binding pockets in close proximity, as it restricts conformational flexibility and forces a more constrained ternary complex. While both PEG2 and PEG4 linkers fall within the reported optimal PROTAC linker range of 12 to over 20 carbons (approximate length) [1], the PEG2 variant offers a distinct spatial parameter that cannot be achieved with longer PEG analogs without compromising conjugation efficiency or increasing molecular weight.

PROTAC Linker Length Ternary Complex

Optimal Application Scenarios for DBCO-C2-P2-amine Based on Quantified Differentiation


PROTAC Development Requiring a Shorter, More Constrained Linker (PEG2) Over PEG4

When designing PROTACs for targets with closely apposed binding pockets on the target protein and E3 ligase, the shorter PEG2 spacer of DBCO-C2-P2-amine provides an end-to-end distance of ~7-9 Å, compared to ~14-16 Å for PEG4 analogs . This reduced length enforces a more constrained ternary complex geometry, which can be critical for achieving efficient ubiquitination and degradation. The molecular weight of 435.52 g/mol and LogP of 0.8 further position this linker as a balanced choice for optimizing both solubility and cell permeability [1].

Bioconjugation in Organic-Phase or Mixed-Solvent Systems Where Lower Hydrophilicity is Desired

DBCO-C2-P2-amine is explicitly soluble in DMSO, DCM, and DMF, but not listed as water-soluble, unlike its PEG4 counterpart [2]. This makes it particularly suitable for bioconjugation workflows that are conducted primarily in organic solvents or that benefit from reduced aqueous solubility—for instance, in the synthesis of hydrophobic small-molecule conjugates or in nanoparticle surface modifications where minimal PEG hydration is preferred to avoid particle aggregation.

Building Block for Modular Click Chemistry Assemblies Where Minimal PEG Bulk is Required

With a molecular weight of 435.52 g/mol, DBCO-C2-P2-amine offers a 44 g/mol increase over the non-PEGylated DBCO-amine (MW: 276.33 g/mol) [3] and an 88 g/mol decrease relative to DBCO-PEG4-amine (MW: 523.63 g/mol) . This intermediate size provides just enough PEG spacer to mitigate DBCO's hydrophobicity without adding excessive bulk, making it an ideal building block for constructing compact, multifunctional probes, antibody-drug conjugate (ADC) payloads, or polymeric scaffolds where every Dalton and angstrom of spacer length must be justified.

Precursor for Amine-Reactive Conjugation Where Subsequent SPAAC is Required

The primary amine of DBCO-C2-P2-amine enables robust conjugation to carboxyl groups (via EDC/NHS), activated esters, or aldehydes, forming stable amide bonds . The DBCO group remains intact during these reactions, allowing subsequent copper-free SPAAC with azide-labeled partners. This orthogonal reactivity profile, combined with the PEG2 spacer's balanced hydrophilicity, supports sequential, high-yield bioconjugation strategies in both academic research and industrial process development [4].

Technical Documentation Hub

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